
5-Vinyl-1H-imidazole
Overview
Description
5-Vinyl-1H-imidazole is a heterocyclic organic compound featuring a vinyl group attached to the imidazole ring. Imidazoles are a class of compounds known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the vinyl group in this compound enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and catalytic processes to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
While direct oxidation data for 5-vinyl-1H-imidazole is limited in the reviewed sources, related compounds provide insights. The vinyl group in imidazoles can undergo oxidation to form aldehydes or carboxylic acids under specific conditions. For example, thermal decomposition of poly(N-vinylimidazole) yields 1H-imidazole and 1-vinylimidazole, suggesting oxidative cleavage of the vinyl group under high temperatures .
Typical Oxidation Products
Reagent/Condition | Product | Source |
---|---|---|
Thermal decomposition (340–500°C) | 1H-imidazole, 1-vinylimidazole |
Substitution Reactions
This compound undergoes nucleophilic substitution, particularly at the vinyl group. Functionalization with groups like aldehyde (CHO), acetyl (COCH₃), or nitro (NO₂) has been reported, as seen in 2-nitro-1H-imidazoles with substituted vinyl chains .
Key Substitution Pathways
Coordination Chemistry
While specific coordination data for this compound is limited, studies on 1-vinylimidazole reveal:
-
Au(I) coordination : Two neutral ligands bind via imidazole nitrogens, with vinyl groups remaining unreacted .
-
Pt coordination : Reaction conditions influence binding modes (e.g., monodentate vs. bridging) .
Thermal Decomposition
Poly(N-vinylimidazole) decomposes thermally (340–500°C) to yield:
-
1-vinylimidazole : From main-chain scission and depolymerization .
-
Minor aromatics : Benzene, alkyl aromatics (e.g., toluene) .
Thermal Products
Major Products | Minor Products | Source |
---|---|---|
1H-imidazole, 1-vinylimidazole | Benzene, toluene |
Formation of Fused Imidazoles
Reactions with π-deficient compounds (e.g., tetracyanoethylene) under basic conditions yield fused derivatives:
-
Pyrrolo[1,2-a]imidazoles : From 1,1,2,2-tetracyanoethylene .
-
Imidazolo[2,1-a]phenanthridines : From 2,3-dicyano-1,4-naphthoquinone .
Fused Imidazole Synthesis
Reactant | Product | Source |
---|---|---|
1,1,2,2-tetracyanoethylene | Pyrrolo[1,2-a]imidazole | |
2,3-dicyano-1,4-naphthoquinone | Imidazolo[2,1-a]phenanthridine |
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Vinyl-1H-imidazole is primarily utilized as a monomer for the synthesis of molecularly imprinted polymers (MIPs). MIPs are synthetic materials designed to have selective recognition properties for specific target molecules. The compound serves as a building block for complex organic molecules, facilitating the development of functional materials with tailored properties.
Table 1: Applications in Chemistry
Application | Description |
---|---|
Molecularly Imprinted Polymers | Used as a monomer for selective recognition of target molecules. |
Organic Synthesis | Acts as an intermediate in the formation of complex organic compounds. |
Biology
This compound has notable applications in biological research, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to bind to various enzymes and receptors enables it to modulate biological activities effectively.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in cancer progression. For instance, compounds derived from this imidazole were shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, suggesting potential anti-cancer properties .
Table 2: Biological Applications
Application | Description |
---|---|
Enzyme Inhibitors | Development of compounds targeting specific enzymes in cancer. |
Coordination Chemistry | Utilized as ligands for metal complexes in biochemical studies. |
Medicine
In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.
Case Study: Anticancer Activity
Research has shown that certain derivatives of this compound possess potent cytotoxic activity against cancer cell lines. For example, one study reported that a synthesized compound demonstrated an IC50 value of 0.38 µM against MCF-7 breast cancer cells, indicating high potency . This highlights the compound's potential as a scaffold for developing novel anticancer agents.
Table 3: Medicinal Applications
Application | Description |
---|---|
Antimicrobial Agents | Development of compounds with activity against pathogens. |
Anticancer Agents | Synthesis of derivatives with significant cytotoxicity against cancer cells. |
Industrial Applications
In industry, this compound is used in producing specialty polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures. The compound's unique properties allow it to enhance the performance characteristics of materials used in various applications.
Table 4: Industrial Applications
Application | Description |
---|---|
Specialty Polymers | Used in manufacturing high-performance polymers and coatings. |
Resins | Serves as a component in resin formulations for improved durability. |
Mechanism of Action
The mechanism of action of 5-Vinyl-1H-imidazole involves its interaction with molecular targets through the imidazole ring and the vinyl group. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
- 1-Vinyl-1H-imidazole
- 1-Ethenyl-1H-imidazole
- N-Vinylimidazole
Comparison: Compared to 1-Vinyl-1H-imidazole, 5-Vinyl-1H-imidazole may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications where positional isomerism plays a crucial role .
Biological Activity
5-Vinyl-1H-imidazole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by an imidazole ring and a vinyl group, serves as a key intermediate in organic synthesis and has potential applications in pharmaceuticals due to its reactivity and versatility.
The chemical formula of this compound is . The presence of the vinyl group significantly enhances its reactivity compared to other imidazole derivatives, making it a valuable building block in various chemical reactions.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial potential, with some compounds achieving notable zones of inhibition (Table 1).
Compound | Zone of Inhibition (mm) |
---|---|
5a | E. coli: 15 |
P. aeruginosa: 19 | |
B. subtilis: 21 | |
5b | E. coli: 11 |
P. aeruginosa: 9 | |
B. subtilis: 19 | |
Streptomycin | E. coli: 28 |
Antiviral Effects
In addition to antibacterial properties, certain derivatives of this compound have demonstrated antiviral effects . Research indicates that imidazole-containing compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
Antitumor Activity
The compound also exhibits antitumor activity . Studies have shown that various imidazole derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antimicrobial Study : Jain et al. conducted a study on synthesized imidazole derivatives, revealing that specific substitutions on the imidazole ring could enhance antibacterial activity against multidrug-resistant strains.
- Antitumor Research : A study published in Nature demonstrated that certain imidazole derivatives could effectively inhibit tumor growth in mouse models by targeting specific oncogenic pathways .
- Antiviral Research : A recent investigation into the antiviral properties of imidazoles found that some compounds could inhibit the replication of RNA viruses, indicating their potential as antiviral agents .
The biological activities of this compound are often attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to:
- Enzyme inhibition : Some derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
- DNA intercalation : Certain compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Properties
IUPAC Name |
5-ethenyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZDNQHLGFBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-76-8 | |
Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |
Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501027781 | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25189-76-8, 3718-04-5 | |
Record name | NSC114471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Vinylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.